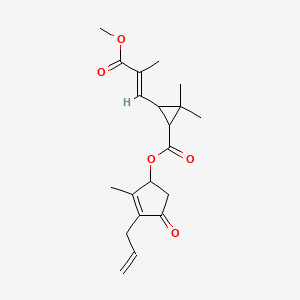
Allethrin II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allethrin II is a member of the allethrin group of synthetic compounds used in insecticides.
Applications De Recherche Scientifique
Introduction to Allethrin II
This compound is a synthetic pyrethroid compound widely utilized for its insecticidal properties. It belongs to a class of chemicals that mimic the natural insecticides found in chrysanthemum flowers, known as pyrethrins. Due to its effectiveness against various pests, this compound has significant applications in agricultural and public health sectors.
Chemical Properties and Mechanism of Action
This compound is characterized by its ability to disrupt the normal functioning of sodium ion channels in the nervous systems of insects. This disruption leads to hyperactivity, paralysis, and ultimately death of the target pests. Its chemical structure allows it to be effective against a range of insects, including mosquitoes, flies, and agricultural pests .
Agricultural Use
This compound is primarily used in agricultural settings for pest control. Its application helps in managing insect populations that threaten crops, thereby improving yield and quality. The compound is often employed in:
- Field Crops : To protect against aphids, beetles, and other harmful insects.
- Stored Products : Used in fumigation processes to prevent infestations in warehouses.
Public Health
In public health, this compound plays a crucial role in vector control programs aimed at reducing the incidence of mosquito-borne diseases such as malaria and dengue fever. It is commonly found in:
- Insect Repellents : Formulated into sprays and coils for household use.
- Space Sprays : Used by health departments during outbreaks to reduce mosquito populations.
Veterinary Applications
This compound is also used in veterinary medicine for controlling fleas and ticks on pets. Its effectiveness ensures that pets remain free from these parasites, contributing to their overall health.
Environmental Impact and Safety
While this compound is effective as an insecticide, it poses potential risks to non-target organisms and the environment. Studies have shown that its application can lead to contamination of soil and water sources . Therefore, understanding its degradation pathways is essential for mitigating environmental risks.
Biodegradation Studies
Recent research has focused on the biodegradation of this compound by specific fungi strains capable of breaking down this compound into less harmful substances. For instance, a study identified a fungal strain (CF2) that demonstrated significant degradation capabilities under controlled conditions .
Degradation Kinetics
The degradation kinetics of this compound were analyzed using High-Performance Liquid Chromatography (HPLC) methods. The results indicated that factors such as pH, temperature, and incubation time significantly influence the degradation rate .
| Parameter | Optimal Value | Effect on Degradation |
|---|---|---|
| pH | 6.5 | Increased activity |
| Temperature (°C) | 26 | Enhanced breakdown |
| Incubation Time (days) | 5 | Maximum degradation |
Case Study 1: Agricultural Application
A field trial demonstrated the effectiveness of this compound in controlling aphid populations on soybean crops. The trial showed a reduction in aphid numbers by over 80% within two weeks post-application, leading to improved crop yields.
Case Study 2: Public Health Intervention
During a dengue outbreak in Southeast Asia, local health authorities employed this compound as part of an integrated vector management strategy. The intervention resulted in a significant decrease in mosquito populations and subsequent reduction in disease transmission rates.
Propriétés
Numéro CAS |
497-92-7 |
|---|---|
Formule moléculaire |
C20H26O5 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C20H26O5/c1-7-8-13-12(3)16(10-15(13)21)25-19(23)17-14(20(17,4)5)9-11(2)18(22)24-6/h7,9,14,16-17H,1,8,10H2,2-6H3/b11-9+ |
Clé InChI |
WZRUHNUBXOTVHG-PKNBQFBNSA-N |
SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)CC=C |
SMILES isomérique |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)/C=C(\C)/C(=O)OC)CC=C |
SMILES canonique |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)CC=C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Allethrin II, Rethrin II, trans-(E)-Allethrin II |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















